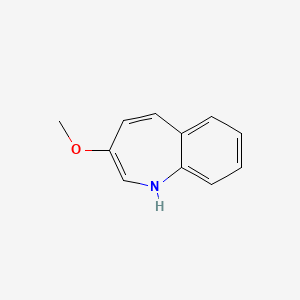

1H-1-Benzazepine,3-methoxy-

Description

BenchChem offers high-quality 1H-1-Benzazepine,3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1-Benzazepine,3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

339366-99-3 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-methoxy-1H-1-benzazepine |

InChI |

InChI=1S/C11H11NO/c1-13-10-7-6-9-4-2-3-5-11(9)12-8-10/h2-8,12H,1H3 |

InChI Key |

ZLMJDXJKEAXZCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Contextualization Within the Benzazepine Chemical Class

Benzazepines are a class of chemical compounds characterized by a seven-membered azepine ring fused to a benzene (B151609) ring. This core structure allows for a wide variety of derivatives through substitution on both the benzene and azepine rings, leading to a diverse range of pharmacological activities. Benzazepines are distinct from the more widely known benzodiazepines, which incorporate two nitrogen atoms in the seven-membered ring.

The 1H-1-Benzazepine structure specifically indicates that the nitrogen atom is at the first position of the azepine ring and is bonded to a hydrogen atom, with the ring attachment to the benzene ring also at the first position. The addition of a methoxy (B1213986) group (-OCH3) at the third position of the benzazepine ring gives rise to 1H-1-Benzazepine, 3-methoxy-. The position and nature of substituents on the benzazepine scaffold are crucial in determining the compound's chemical properties and biological activity.

Historical Perspective of 1h 1 Benzazepine Research and Its Methoxy Derivatives

Research into benzazepine derivatives has been ongoing for several decades, often in the shadow of the more famous benzodiazepines, which were first synthesized in the 1950s. The core 1H-1-benzazepine structure has been a subject of synthetic chemistry studies, with various methods developed for its preparation. These methods often involve ring-expansion strategies or the cyclization of appropriate precursors.

The introduction of a methoxy (B1213986) group to organic molecules is a common strategy in medicinal chemistry to alter a compound's properties, such as its solubility, metabolic stability, and ability to interact with biological targets. Research on methoxy-substituted benzazepine analogs has primarily focused on their potential biological activities. For instance, studies on derivatives of 3-hydroxy-1H-1-benzazepine-2,5-dione, a compound structurally related to 1H-1-Benzazepine, 3-methoxy-, have explored their activity as antagonists at NMDA receptor glycine (B1666218) sites nih.gov. The 3-methoxy group in these analogs is often used as a synthetic precursor or a point for further chemical modification nih.gov.

Preclinical Pharmacological and Biological Activities of 1h 1 Benzazepine, 3 Methoxy Analogs

Ionotropic Glutamate (B1630785) Receptor Modulation

Analogs of the 1H-1-benzazepine structure have been investigated for their ability to modulate ionotropic glutamate receptors, which are critical for excitatory neurotransmission in the central nervous system. Research has primarily centered on their antagonist activity at both N-Methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

A significant area of investigation has been the interaction of benzazepine analogs with the glycine (B1666218) co-agonist site on the NMDA receptor. Antagonism at this site can prevent receptor activation even in the presence of the primary agonist, glutamate. google.com

The affinity of 1H-1-benzazepine analogs for the NMDA receptor glycine site has been extensively characterized using radioligand binding assays. An initial screening of NMDA antagonism is often performed using a [3H]MK-801 binding assay, which measures binding to the ion channel pore. nih.govacs.org Compounds that demonstrate activity by inhibiting [3H]MK-801 binding are then typically evaluated more directly at the glycine site using a competitive binding assay with the selective glycine site radioligand, [3H]-5,7-dichlorokynurenic acid ([3H]DCKA). nih.govacs.org

Structure-activity relationship studies on a series of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs revealed that substitutions on the aromatic ring significantly influence binding affinity. nih.govacs.org Specifically, analogs substituted at the 8-position showed the highest potency. nih.govacs.org For instance, the 8-chloro analog (HBAD 6) demonstrated a high affinity with an IC₅₀ value of 0.013 µM in the [3H]DCKA binding assay. nih.govacs.org In contrast, substitutions at the 6-, 7-, and 9-positions generally led to a reduction or loss of glycine site affinity. nih.gov

Further structural modifications, such as removing the 3-hydroxyl group or the entire aromatic ring, eliminated potency, highlighting specific structural requirements for high-affinity binding to the NMDA receptor glycine site. nih.govacs.org

| Compound | Assay | Affinity (IC₅₀, µM) | Source |

|---|---|---|---|

| 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD 6) | [3H]DCKA Binding | 0.013 | nih.govacs.org |

To confirm that binding affinity translates to functional antagonism, selected benzazepine analogs were characterized using electrophysiological techniques. nih.govacs.org These assays were conducted in heterologous expression systems, such as Xenopus oocytes expressing specific rat brain NMDA receptor subunits, and in cultured rat cortical neurons. nih.govacs.orgnih.gov

The results from these functional assays showed a good correlation with the binding assay data. nih.govacs.org The most potent compounds in binding assays also proved to be the most effective functional antagonists. For the highly potent 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD 6), the apparent antagonist dissociation constant (Kb) for NMDA receptors was 0.026 µM in oocytes expressing NR1a/2C subunits and 0.048 µM in cortical neurons. nih.govacs.org

Similarly, for racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs), functional potency was dependent on the substitution pattern. nih.govacs.org The 7,8-dichloro-6-methyl and 7,8-dichloro-6-ethyl analogs were the most potent, with Kb values of 0.0041 µM and 0.0028 µM, respectively, for NMDA receptors in Xenopus oocytes. nih.govacs.org

| Compound | System | Antagonist Potency (Kb, µM) | Source |

|---|---|---|---|

| 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD 6) | Xenopus Oocytes (NR1a/2C) | 0.026 | nih.govacs.org |

| Cultured Rat Cortical Neurons | 0.048 | nih.govacs.org | |

| 7,8-dichloro-6-methyl-THHBAD (18a) | Xenopus Oocytes | 0.0041 | nih.govacs.org |

| 7,8-dichloro-6-ethyl-THHBAD (18b) | Xenopus Oocytes | 0.0028 | nih.govacs.org |

In addition to their effects on NMDA receptors, certain benzazepine analogs have been evaluated for activity at AMPA receptors. nih.govacs.org Electrophysiological studies in Xenopus oocytes demonstrated that both HBAD and THHBAD analogs can antagonize AMPA-preferring non-NMDA receptors. nih.govacs.orgnih.govacs.org However, this antagonism occurs at a lower potency compared to their inhibition of NMDA receptors. nih.govacs.org

The 7,8-dichloro-6-methyl and 7,8-dichloro-6-ethyl THHBAD analogs, which were potent NMDA antagonists, displayed Kb values of 0.51 µM and 0.72 µM, respectively, for AMPA receptors. nih.govacs.org This indicates a significant selectivity for NMDA receptors over AMPA receptors. Analogs that demonstrated high potency for the NMDA glycine site also showed the highest selectivity index relative to AMPA receptors. nih.govacs.org

| Compound | System | Antagonist Potency (Kb, µM) | Source |

|---|---|---|---|

| 7,8-dichloro-6-methyl-THHBAD (18a) | Xenopus Oocytes | 0.51 | nih.govacs.org |

| 7,8-dichloro-6-ethyl-THHBAD (18b) | Xenopus Oocytes | 0.72 | nih.govacs.org |

N-Methyl-D-aspartate (NMDA) Receptor Glycine Site Antagonism

G-Protein Coupled Receptor (GPCR) Interactions

The benzazepine scaffold is also a well-known pharmacophore for targeting dopamine (B1211576) receptors, a class of G-protein coupled receptors.

Research into benzazepine analogs has explored their affinity and selectivity for dopamine receptor subtypes, particularly D1, D2, and D3. Studies on a series of 6-chloro-1-phenylbenzazepine analogs found that these compounds generally lacked affinity for the D2 receptor while showing modest selectivity for the D1 receptor over the D5 receptor. dntb.gov.uamdpi.com

Within these series, specific structural features were found to be important for D1 receptor affinity. An N-3 methyl substituent was better tolerated than N-H or N-3 allyl groups. dntb.gov.uamdpi.com Compound 15a (structure detailed in the table below) emerged as the most potent and selective D1 receptor ligand from these studies, with a Ki of 30 nM at the D1 receptor and a 6-fold selectivity over the D5 receptor. dntb.gov.uaresearchgate.net Functional assessments indicated that this compound acts as a D1 receptor antagonist. dntb.gov.ua

In another series of analogs related to SCH 23390, the R-enantiomers displayed activity in the nanomolar range for the D1 receptor and showed significantly weaker affinity for the D2 receptor, as determined by displacement of [3H]spiperone. nih.gov This highlights the potential for developing benzazepine analogs with high selectivity for the D1 receptor subtype.

| Compound | D1 Receptor Affinity (Ki, nM) | D1 vs. D5 Selectivity | D2 Receptor Affinity | Source |

|---|---|---|---|---|

| Compound 15a | 30 | 6-fold | Lacked affinity | dntb.gov.uaresearchgate.net |

Neuropeptide Y Y1 Receptor Antagonism

A novel class of non-peptide Neuropeptide Y (NPY) Y1 receptor antagonists based on a benzazepine nucleus has been developed and assessed for its biological activity. nih.gov Initial screening identified compound 1-N-(3-(N'-(tert-butoxycarbonyl)amino)benzyl)-7-methoxy-(3-(3)-methyl ureido)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one with an IC50 of 1.6 microM. nih.gov Subsequent chemical modifications of this lead compound resulted in the synthesis of several derivatives with high affinity for the Y1 receptor, some exhibiting Ki values below 10 nM. acs.orgfigshare.com

Structure-activity relationship (SAR) studies were crucial in optimizing the potency and selectivity of these antagonists. figshare.com These studies revealed that introducing an isopropylurea (B1583523) group at the R1 position and specific urea (B33335) or guanidine (B92328) groups at the R3 position of the benzazepine structure yielded potent and subtype-selective NPY Y1 receptor antagonists. acs.orgfigshare.com

One of the most potent derivatives, 3-(3-(Benzothiazol-6-yl)ureido)-1-N-(3-(N'-(3-isopropylureido))benzyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one , demonstrated competitive inhibition of [125I]peptide YY (PYY) binding to Y1 receptors in human neuroblastoma SK-N-MC cells with a Ki of 5.1 nM. acs.orgfigshare.com This compound was also shown to inhibit the Y1 receptor-mediated increase in cytosolic free Ca2+ concentration in these cells. acs.orgfigshare.com Furthermore, it antagonized the Y1 receptor-mediated inhibitory effect of peptide YY on gastrin-induced histamine (B1213489) release in rat enterochromaffin-like cells. figshare.com Importantly, this derivative showed no significant affinity for NPY Y2, Y4, and Y5 receptors, highlighting its selectivity. acs.orgfigshare.com Another related benzodiazepine (B76468) derivative also showed high affinity for the Y1 receptor with a Ki of 6.4 +/- 1.0 nM and functionally inhibited Y1 receptor-mediated signaling pathways. nih.gov

The development of these benzazepine-based antagonists underscores their potential as tools for studying the physiological roles of the NPY system. nih.gov The orexigenic (appetite-stimulating) effects of NPY are primarily mediated by Y1 and Y5 receptors in the hypothalamus. uky.edu Therefore, antagonists of these receptors are of interest for investigating feeding behaviors and related disorders. uky.edu

Table 1: Neuropeptide Y Y1 Receptor Antagonist Activity of Benzazepine Analogs

| Compound Name | Activity (Ki or IC50) | Assay Details |

|---|---|---|

| 1-N-(3-(N'-(tert-butoxycarbonyl)amino)benzyl)-7-methoxy-(3-(3)-methyl ureido)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | IC50 = 1.6 µM | Blind screening |

| 3-(N-(4-hydroxyphenyl)-N'-methylguanidino)-1-N-(3-(N'-(tert-butoxy carbonyl)amino)benzyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | IC50 = 43 nM | NPY Y1 antagonist activity |

| 3-(3-(Benzothiazol-6-yl)ureido)-1-N-(3-(N'-(3-isopropylureido))benzyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | Ki = 5.1 nM | [125I]peptide YY (PYY) binding to Y1 receptors in human neuroblastoma SK-N-MC cells |

| 2,4-dioxo-1,5-bis(2-oxo-2-orthotolyl-ethyl)-3-[3-[3-([3-[3-(3-p iperidin-1-ylmethyl-phenoxy)-propylcarbamoyl]-propyl]-car bamoyloxymethyl)-phenyl]-ureido]-2,3,4,5-tetrahydro-1H-benzo[b] nih.govfigshare.comdiazepine | Ki = 6.4 +/- 1.0 nM | [125I]peptide YY (PYY) binding to Y1 receptors in human neuroblastoma SK-N-MC cells |

Other Pharmacological Activities

Sigma Receptor Ligand Properties

The sigma-1 (σ1) receptor, a ligand-regulated molecular chaperone, modulates various ion channels and signaling pathways, making it a target for therapeutic intervention in several central nervous system disorders. researchgate.net Some benzazepine derivatives have been reported to act as positive allosteric modulators of the σ1 receptor. nih.gov

While many 3-benzazepin-1-ol derivatives show high selectivity for the GluN2B subunit of the NMDA receptor, off-target binding to the σ1 receptor has been a noted characteristic. snmjournals.org A slight structural modification can shift the binding profile from a GluN2B-selective ligand to a σ1 receptor-selective ligand. snmjournals.org For instance, enantiomers of (R,S)-7-thiomethoxy-3-(4-(4-methyl-phenyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol were investigated as potential radioligands for imaging the GluN2B subunit, but showed unexpectedly high binding in the cerebellum, which could be due to cross-reactivity with σ1 receptors. nih.gov

Conversely, a study of a close analog, 7-methoxy-3-(4-(p-tolyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol , found that while its enantiomers had high affinity for the GluN2B receptor, they did not show significant cross-reactivity with σ1 receptors, as demonstrated by the ineffectiveness of σ1 receptor antagonists in blocking their binding. nih.gov This highlights the subtle structural determinants that govern selectivity between these two receptor systems.

Further research into tetrahydro-2-benzazepines with α-substituted benzyl (B1604629) groups revealed that the nature of the substituent at the benzazepine nitrogen atom significantly influences σ1 affinity, with larger groups like butyl or benzyl resulting in high-affinity ligands. rsc.org Interestingly, a p-methoxybenzyl ether was less tolerated by the σ1 receptor than a methyl ether or an alcohol. rsc.org

Table 2: Sigma Receptor Binding Profile of Select Benzazepine Analogs

| Compound Class/Name | Receptor Interaction | Key Findings |

|---|---|---|

| Benzazepine derivatives | Positive allosteric modulators of σ1 receptor | Can enhance the activity of σ1 receptor ligands. nih.gov |

| 3-Benzazepin-1-ol derivatives | Potential for σ1 receptor cross-reactivity | Slight structural changes can shift selectivity from GluN2B to σ1 receptors. snmjournals.org |

| (R,S)-7-thiomethoxy-3-(4-(4-methyl-phenyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol | Potential σ1 receptor cross-reactivity | High binding in cerebellum suggests possible σ1 interaction. nih.gov |

| 7-methoxy-3-(4-(p-tolyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol | Low σ1 receptor cross-reactivity | σ1 antagonists did not block binding, indicating selectivity for GluN2B. nih.gov |

| Tetrahydro-2-benzazepines with α-substituted benzyl groups | High σ1 receptor affinity | Large N-substituents (e.g., butyl, benzyl) increase affinity. rsc.org |

Potential for Modulating Neurotransmission Pathways

The benzazepine scaffold is a versatile structure that can interact with multiple neurotransmitter systems, leading to a range of pharmacological effects. researchgate.net The primary mechanism for many benzodiazepines, a related class of compounds, is the enhancement of the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. wikipedia.org This potentiation of GABAergic inhibition results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. wikipedia.orgopenanesthesia.org

Beyond GABA, benzazepine derivatives have been shown to interact with other key neurotransmitter systems. For example, some benzazepine derivatives have been investigated for their effects on dopamine receptors. nih.gov The stereochemistry of these compounds can be a critical factor in their receptor selectivity and pharmacological action. nih.gov

Furthermore, the interaction of benzazepine analogs with sigma-1 receptors can indirectly modulate various neurotransmission pathways. nih.gov Sigma-1 receptors are known to influence the activity of NMDA receptors and other ion channels, thereby affecting glutamatergic transmission and calcium signaling. nih.gov This modulation of fundamental neuronal processes suggests that benzazepine-based sigma receptor ligands could have broad implications for treating neurological and psychiatric conditions. nih.gov

Broader Biological Profiles of Benzazepine Scaffolds

Central Nervous System Related Activities (e.g., anxiolysis, sedation)

The benzazepine scaffold is a core component of many compounds with significant central nervous system (CNS) activity, most notably anxiolytic (anti-anxiety) and sedative effects. researchgate.net These effects are often mediated through the interaction with GABAA receptors in the CNS, leading to increased inhibitory neurotransmission. openanesthesia.orgredalyc.org The binding of benzodiazepines to specific subunits of the GABAA receptor, such as the α2 subunit found in the limbic system, is associated with their anxiolytic properties. openanesthesia.orgnih.gov

Preclinical studies have demonstrated the anxiolytic potential of novel benzodiazepine derivatives. google.com For instance, certain compounds have shown efficacy in animal models of anxiety, such as the situational anxiety or defensive withdrawal tests in rats, but with a reduced propensity to cause sedation or motor impairment (ataxia). google.com This separation of anxiolytic effects from sedative side effects is a key goal in the development of improved anti-anxiety medications. google.com

The sedative properties of benzodiazepines are also well-documented and are utilized clinically for indications such as insomnia and premedication before medical procedures. wikipedia.orgredalyc.org This sedation is a result of generalized CNS depression. redalyc.org The degree of sedation can vary depending on the specific compound, its dosage, and its affinity for different GABAA receptor subunits. redalyc.orgnih.gov

Anti-inflammatory and Pain Management Properties

The benzazepine scaffold has been explored for its potential in managing inflammation and pain. ontosight.ai A number of benzazepine derivatives have demonstrated anti-inflammatory and local analgesic activity in preclinical rodent models. nih.gov

In one study, N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione and related derivatives were shown to inhibit induced edema and the writhing reflex (a measure of pain) in mice. nih.gov For example, 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione showed significant inhibition of both inflammation and pain at a dose of 25 mg/kg. nih.gov The mechanism of this anti-inflammatory action appears to involve the inhibition of lysosomal hydrolytic enzymes and prostaglandin (B15479496) synthetase activity. nih.gov

Furthermore, certain 1,5-benzodiazepine derivatives have been found to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like interleukin-6 and prostaglandin E2 in a mouse model of local inflammation. nih.gov These findings suggest that the benzazepine core can be a valuable template for the design of novel anti-inflammatory and analgesic agents. nih.govnih.gov The analgesic properties may also be linked to the modulation of various receptors and ion channels involved in pain signaling. nih.gov

Antimicrobial and Antitumor Activities

Analogs of 1H-1-benzazepine, 3-methoxy- have demonstrated a range of preclinical pharmacological and biological activities, with notable findings in the areas of antimicrobial and antitumor research. researchgate.net These activities are often attributed to the versatile benzazepine scaffold, which allows for structural modifications that can influence potency and selectivity against various biological targets. researchgate.net

Antimicrobial Activities

The search for novel antimicrobial agents has led to the investigation of various benzazepine derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Novel benzazepine oxazolidinone antibacterials have been synthesized and assessed for their efficacy against clinically relevant susceptible and resistant organisms. nih.gov The position of the ring nitrogen and the nature of the N-substitution were found to be critical for antibacterial activity. nih.gov In a similar vein, the synthesis of 1-phenyl-1H-benzo[b]azapine-2,3-dione has been undertaken, and its antimicrobial properties have been tested against pathogenic bacteria. nepjol.info This compound was screened for its activity against Bacillus cereus, Staphylococcus aureus, and Escherichia coli using the cup plate method. nepjol.info

Furthermore, research into 4-heteroaroyl-9-bromo-3-methyl-1,2-dihydro-6-methoxy-7,8-methylenedioxy-3-benzazepines has revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net In one study, a series of novel 1,5-benzothiazepine (B1259763) derivatives, which are structurally related to benzazepines, were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that these compounds possessed a broad spectrum of activity against the tested microorganisms, with compound 2e showing the most significant antimicrobial activity. nih.gov The study highlighted that substituents on the phenyl rings greatly influenced the antimicrobial efficacy of these compounds. nih.gov

Table 1: Antimicrobial Activity of Selected Benzazepine Analogs

| Compound/Derivative | Target Microorganism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Benzazepine Oxazolidinones | Gram-positive and Gram-negative bacteria | Effective against susceptible and resistant organisms | researchgate.netnih.gov |

| 1-phenyl-1H-benzo[b]azapine-2,3-dione | B. cereus, S. aureus, E. coli | Antimicrobial activity demonstrated | nepjol.info |

| 4-heteroaroyl-9-bromo-3-methyl-1,2-dihydro-6-methoxy-7,8-methylenedioxy-3-benzazepines | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity | researchgate.net |

| 1,5-Benzothiazepine derivative (2e) | Various bacteria and fungi | Greatest antimicrobial activity in its series | nih.gov |

Antitumor Activities

The benzazepine scaffold is a key feature in several classes of compounds investigated for their anticancer potential. researchgate.netresearchgate.net These derivatives have shown promise by targeting various mechanisms involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tubulin polymerization. researchgate.netbeilstein-journals.org

Indolobenzazepines, such as the paullone (B27933) class of compounds, are known for their ability to inhibit CDKs, which are crucial for cell cycle regulation. beilstein-journals.org Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one) and its derivatives have been synthesized to explore structure-activity relationships. acs.org It was found that electron-withdrawing substituents in the 9-position, such as a nitro group, significantly increased the enzyme-inhibiting potency. acs.org Alsterpaullone (9-nitro-7,12-dihydroindolo[3,2-d] Current time information in Bangalore, IN.benzazepin-6(5H)-one) demonstrated high CDK1/cyclin B inhibitory activity and exceeded the in vitro antitumor potency of other paullones by an order of magnitude. acs.org

Another avenue of research has focused on d-fused Current time information in Bangalore, IN.benzazepines, including quinolino[3,2-d] Current time information in Bangalore, IN.benzazepines and pyrido[3,2-d] Current time information in Bangalore, IN.benzazepines. acs.org Several compounds from these series, particularly those from the thiolactam series, exhibited considerable cytotoxicity against tumor cells, with some showing remarkable selectivity for renal cancer cell lines. acs.org The secondary lactam or thiolactam structure within the seven-membered ring was deemed essential for this selective antitumor activity. acs.org

The cytotoxicity of certain benzazepine derivatives has been evaluated against various cancer cell lines. For instance, the MTT assay was used to assess the in vitro cytotoxicity of some synthesized compounds against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. researchgate.net Derivative 6e was identified as the most potent cytotoxic agent, while compound 6b was noted for being potentially as effective as doxorubicin (B1662922) but with greater selectivity. researchgate.net Furthermore, the antiproliferative activity of benzazocine ligands and their copper(II) complexes was tested against four cancer cell lines: LS-174, HCT116, MDA-MB-361, and A549. acs.org The lead compounds, HL5 and its copper(II) complex 5, were found to be 15 and 17 times more cytotoxic than cisplatin (B142131) against the HCT116 human colon cancer cell line, respectively. acs.org

Table 2: In Vitro Antitumor Activity of Selected Benzazepine Analogs

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Alsterpaullone | General antitumor screening | High CDK1/cyclin B inhibitory activity (IC50 = 0.035 μM); high in vitro antitumor potency. | acs.org |

| d-Fused Current time information in Bangalore, IN.Benzazepines (lactams 10c, 10g, 10h and thiolactams 11c, 11g, 11h) | Renal cancer cell lines | Noteworthy activity and remarkable selectivity. | acs.org |

| Benzazepine derivative (6e) | MCF-7 (breast), A549 (lung) | Most potent cytotoxic agent in its series. | researchgate.net |

| Benzazepine derivative (6b) | MCF-7 (breast), A549 (lung) | Equally effective but more selective than doxorubicin. | researchgate.net |

| Benzazocine ligand (HL5) | HCT116 (colon) | 15 times more cytotoxic than cisplatin. | acs.org |

| Copper(II) complex of HL5 (5) | HCT116 (colon) | 17 times more cytotoxic than cisplatin. | acs.org |

Advanced Spectroscopic and Computational Analyses of 1h 1 Benzazepine Systems

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the elucidation of the molecular structure, conformation, and electronic properties of 1H-1-benzazepine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and stereochemistry of benzazepine systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the study of N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, variable temperature ¹H NMR spectra have been instrumental. researchgate.netrsc.org These studies reveal the presence of two puckered, mirror-image (enantiomorphic) conformations. researchgate.netrsc.org The interconversion between these chair-to-chair forms presents a measurable energy barrier, providing insight into the molecule's flexibility. researchgate.netrsc.org The assignment of specific conformations is achieved by analyzing the magnitude of ¹H-¹H vicinal coupling constants, with further confirmation from 2D NMR experiments like ¹H–¹H COSY, ¹H–¹³C COSY, and NOESY. rsc.org

For a compound like 1H-1-Benzazepine, 3-methoxy-, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the vinyl protons on the azepine ring, and a sharp singlet for the methoxy (B1213986) group protons. The precise chemical shifts and coupling constants would be critical for confirming the substitution pattern and the conformational preferences of the seven-membered ring.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet | Shifts depend on the position relative to the fused ring and other substituents. |

| Vinyl (C=CH) | 5.5 - 6.5 | Doublet/Multiplet | Location on the azepine ring influences the shift and coupling. |

| Methoxy (O-CH₃) | ~3.8 | Singlet | Characteristic sharp signal for the methoxy group. |

| Amine (N-H) | Variable | Broad Singlet | Position is solvent and concentration dependent. |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of 1H-1-benzazepine derivatives and for gaining structural information through fragmentation analysis. Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum of a molecule like 1H-1-Benzazepine, 3-methoxy- would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The subsequent fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation. Common fragmentation pathways for related aromatic ethers and cyclic amines include the loss of the methoxy group (as a methyl radical ·CH₃ or formaldehyde CH₂O) and cleavages of the azepine ring. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy.

| Fragment Ion (m/z) | Proposed Fragment Loss | Significance |

|---|---|---|

| [M]⁺ | - | Molecular Ion Peak |

| [M - 15]⁺ | Loss of ·CH₃ | Indicates presence of a methyl/methoxy group. |

| [M - 31]⁺ | Loss of ·OCH₃ | Characteristic fragmentation of a methoxy ether. |

| Various | Ring Cleavage | Provides information on the structure of the seven-membered ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic systems like benzazepines, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions. The fusion of the benzene (B151609) ring with the azepine system, along with the presence of the methoxy group (an auxochrome), influences the position (λ_max) and intensity of these absorption bands. The conjugation within the molecule dictates the energy of these electronic transitions. Highly conjugated systems, such as benzannulated benzimidazoles, are known to be important fluorophores with distinct spectroscopic characteristics. researchgate.net Studying the UV-Vis spectrum in different solvents can also reveal information about the polarity of the ground and excited states of the molecule.

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly used alongside experimental techniques to provide a deeper understanding of molecular properties that can be difficult to probe experimentally.

Theoretical Investigations of Conformational Dynamics and Inversion Barriers (e.g., Ring-Flip, Nitrogen Inversion)

The seven-membered ring of benzazepines is conformationally flexible. Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of these molecules. Such studies can identify stable conformations, such as boat, chair, and twist-boat forms, and determine the energy barriers between them.

For N-substituted 2-benzazepines, a single chair-to-chair interconversion barrier of approximately 11 kcal/mol has been observed experimentally, which can be modeled computationally. researchgate.net In the case of 1H-1-benzazepine systems, key dynamic processes to investigate include the ring-flip of the azepine core and, if substituted on the nitrogen, the nitrogen inversion barrier. These calculations are crucial for understanding how the molecule's shape changes over time, which can influence its biological activity and spectroscopic properties. For instance, computational studies on related benzazepine structures have identified bent conformations that are intermediate between boat and chair forms. researchgate.net

Quantum Chemical Calculations for Spectroscopic Parameter Prediction and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties and molecular energetics. dergipark.org.tr These calculations can complement and aid in the interpretation of experimental data.

NMR Parameters: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts. dergipark.org.trmdpi.com By computing the spectra for different possible isomers or conformers, one can compare the theoretical results with experimental data to confirm the correct structure. mdpi.commdpi.com Good agreement between calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. dergipark.org.trmdpi.com

Energetics and Electronic Properties: Quantum chemical calculations can determine thermodynamic properties like the heat of formation. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic structure, reactivity, and UV-Vis absorption characteristics. mdpi.com These calculations can also predict other molecular properties such as bond lengths, bond angles, and dipole moments, offering a complete theoretical picture of the molecule's structure and stability. nih.gov

In Silico Approaches to Ligand-Receptor Interactions and Target Prediction

In modern drug discovery, in silico methods are indispensable for predicting and analyzing the interactions between a ligand, such as 1H-1-Benzazepine, 3-methoxy-, and its potential biological receptors. mdpi.com These computational techniques provide critical insights into binding modes and affinities, guiding the selection and optimization of drug candidates before costly and time-consuming experimental synthesis and testing. mdpi.comresearchgate.net

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netmdpi.com This method involves placing the ligand into the binding site of a target protein and evaluating the interaction energy for different conformations. For a compound like 1H-1-Benzazepine, 3-methoxy-, docking studies would be performed against a library of known receptor structures, particularly G-protein-coupled receptors (GPCRs), which are common targets for benzazepine derivatives. mdpi.com The process identifies the most stable binding poses and quantifies the binding affinity through scoring functions, which estimate the free energy of binding. Interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions are meticulously analyzed to understand the structural basis of binding. mdpi.comresearchgate.net For instance, studies on analogous benzazepine structures have revealed key interactions within receptor pockets that are crucial for affinity and selectivity. nih.govacs.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by modeling the movements of atoms and molecules, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.comresearchgate.net

Target prediction, or target fishing, utilizes these computational approaches to identify potential macromolecular targets for a novel compound. By screening the ligand against a database of proteins, researchers can generate a ranked list of potential targets. This is often achieved through reverse docking, where the small molecule is docked against numerous protein structures. The results help to elucidate the mechanism of action, predict potential off-target effects, and identify opportunities for drug repurposing. For the 1H-1-Benzazepine scaffold, such predictions would likely highlight targets within the central nervous system, consistent with the known activities of this chemical class. nih.govacs.org

Table 1: Illustrative Docking Analysis of 1H-1-Benzazepine, 3-methoxy- with a Hypothetical GPCR Target This table is a representative example of typical data generated from a molecular docking simulation.

| Interaction Type | Receptor Residue(s) | Ligand Moiety Involved | Predicted Contribution |

|---|---|---|---|

| Hydrogen Bond | Asp 110 (Aspartic Acid) | Benzazepine N-H | Strong; key anchor point |

| Hydrophobic | Phe 290 (Phenylalanine) | Benzene ring of benzazepine | Moderate; stabilizes binding |

| Hydrophobic | Val 197 (Valine) | Methoxy methyl group | Weak to moderate |

| π-π Stacking | Trp 286 (Tryptophan) | Benzene ring of benzazepine | Strong; orientation-dependent |

| van der Waals | Leu 193, Ile 294 | Azepine ring and backbone | General; contributes to fit |

Prediction of Molecular Properties for Drug Design (e.g., metabolic stability, bioavailability)

Beyond target interaction, in silico tools are crucial for predicting the pharmacokinetic properties of a drug candidate, often categorized under ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.comresearchgate.net Early prediction of these properties is vital, as poor pharmacokinetics is a major cause of failure in drug development. nih.govresearchgate.net For 1H-1-Benzazepine, 3-methoxy-, computational models can estimate its drug-likeness, metabolic stability, and oral bioavailability.

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. if-pan.krakow.plpharmafocusasia.com High metabolic instability leads to rapid clearance from the body, reducing the drug's efficacy and duration of action. if-pan.krakow.plresearchgate.net Computational models predict metabolic stability by identifying "soft spots" on the molecule—sites that are most likely to undergo enzymatic modification. For 1H-1-Benzazepine, 3-methoxy-, likely metabolic pathways include O-demethylation of the methoxy group and hydroxylation of the aromatic ring or the azepine ring. pressbooks.pub Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, trained on large datasets of experimentally determined metabolic data, can predict the intrinsic clearance (CLint) and in vitro half-life (t1/2) of new compounds. if-pan.krakow.pl

Table 2: Predicted Metabolic Properties of 1H-1-Benzazepine, 3-methoxy- Values are hypothetical and represent typical outputs from predictive software.

| Parameter | Predicted Value | Interpretation | Potential Metabolic Sites |

|---|---|---|---|

| In Vitro Half-life (t1/2) | 25 min | Moderate stability | 3-methoxy group (O-demethylation) |

| Intrinsic Clearance (CLint) | 50 µL/min/mg | Moderate clearance rate | Aromatic ring (Hydroxylation) |

| Primary CYP Isozyme | CYP3A4, CYP2D6 | Involvement of major drug-metabolizing enzymes | Azepine ring (Oxidation) |

Bioavailability

Oral bioavailability (F) is the fraction of an orally administered drug that reaches systemic circulation. nih.gov It is a complex property influenced by solubility, membrane permeability, and first-pass metabolism. mdpi.com Computational prediction of bioavailability often starts with assessing "drug-likeness" using guidelines like Lipinski's Rule of Five. mdpi.comrsc.org This rule suggests that poor absorption or permeation is more likely when a compound violates several thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. rsc.org More advanced models use a combination of physicochemical descriptors to build predictive QSAR or machine learning models. nih.govntu.edu.twresearchgate.net These models can provide a quantitative estimate of the percentage of bioavailability, helping to prioritize compounds with a higher probability of success as oral medications.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of 1H-1-Benzazepine, 3-methoxy- (Based on Lipinski's Rule of Five)

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 175.22 g/mol | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 10 | Yes |

| Overall Prediction | N/A | 0 violations | Likely good absorption/permeation |

By integrating these predictive models, medicinal chemists can modify the structure of 1H-1-Benzazepine, 3-methoxy- to enhance its metabolic stability and bioavailability, for example, by blocking metabolic soft spots with chemically inert groups, thereby optimizing its potential as a therapeutic agent. pressbooks.pubnih.gov

Future Research Directions and Emerging Research Avenues for 1h 1 Benzazepine, 3 Methoxy

Innovation in Synthetic Methodologies

The advancement of synthetic methodologies is crucial for the efficient and diverse production of 1H-1-benzazepine, 3-methoxy- and its analogs. Future research in this area is expected to focus on several key innovations:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to produce enantiomerically pure 3-methoxy-benzazepine derivatives is a significant goal. The use of chiral catalysts, such as those based on iridium with N,P-ligands, has shown promise for the asymmetric hydrogenation of related cyclic ene-carbamates to yield chiral tetrahydro-3-benzazepines with high enantioselectivity. acs.org Future work could adapt these methods for 1H-1-benzazepine systems.

Catalytic C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to introduce the 3-methoxy group or other substituents onto the benzazepine core. Research into regioselective C-H activation, potentially guided by a directing group, could streamline the synthesis and allow for late-stage modifications of complex molecules.

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of synthetic routes. These technologies allow for rapid screening of reaction conditions, improved safety for handling hazardous reagents, and scalable production of targeted compounds.

Novel Cyclization Strategies: Exploration of new cyclization reactions to construct the seven-membered azepine ring is an ongoing area of interest. This includes methods like intramolecular Heck reactions, ring-closing metathesis, and transition-metal-free radical cyclizations. uniba.itacs.org For instance, N-heterocyclic carbene-catalyzed regioselective intramolecular radical cyclization offers a mild, oxidant-free pathway to seven-membered rings. smolecule.com

Identification of Novel Biological Targets and Mechanisms of Action

While benzazepines are known to interact with a range of biological targets, including dopamine (B1211576) and serotonin (B10506) receptors, the specific targets and mechanisms of action for 1H-1-Benzazepine, 3-methoxy- remain largely unexplored. smolecule.comontosight.ai Future research will be directed towards:

High-Throughput Screening: Employing high-throughput screening (HTS) assays against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and kinases, will be essential to identify novel activities.

Chemical Proteomics: Utilizing chemical probes derived from 1H-1-Benzazepine, 3-methoxy- in combination with mass spectrometry-based proteomics can help to identify its direct protein binding partners within a cellular context.

Phenotypic Screening: Phenotypic screening in various disease models (e.g., cancer cell lines, neuronal cultures) can uncover unexpected therapeutic applications. acs.orgresearchgate.net Subsequent target deconvolution studies would then be necessary to elucidate the mechanism of action. For example, some benzazepine derivatives have shown potential as antitumor and antimicrobial agents. researchgate.netsmolecule.com

Exploration of Understudied Target Classes: Research could focus on less-explored target classes where benzazepine scaffolds have not been extensively investigated. This could lead to first-in-class therapeutics with novel mechanisms.

Development of Highly Selective and Potent Benzazepine Derivatives

Building upon the 1H-1-Benzazepine, 3-methoxy- scaffold, the development of derivatives with high potency and selectivity for specific biological targets is a key objective. This involves:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzazepine core, including the position and nature of substituents, is crucial for understanding the SAR. For instance, studies on 1,3-disubstituted benzazepines have led to the identification of potent and selective neuropeptide Y (NPY) Y1 receptor antagonists. nih.govnih.govacs.org

Bioisosteric Replacement: Replacing the methoxy (B1213986) group with other functional groups (e.g., hydroxyl, fluoro, trifluoromethyl) can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Scaffold Hopping and Hybridization: Designing hybrid molecules that combine the 1H-1-benzazepine, 3-methoxy- scaffold with other pharmacophores could lead to compounds with dual or synergistic activities. Fusing the benzazepine ring with other heterocyclic systems, such as indoles, has been explored to create novel anticancer agents. researchgate.net

Fragment-Based Drug Discovery (FBDD): Utilizing fragments of the 1H-1-benzazepine, 3-methoxy- structure to screen against a target of interest can provide starting points for the development of highly efficient and potent ligands.

Integration of Advanced Computational Methods in Drug Discovery Pipelines

Computational methods are becoming indispensable in modern drug discovery. For 1H-1-Benzazepine, 3-methoxy-, these tools can be applied to:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-1-Benzazepine,3-methoxy-?

- Methodology : Synthesis typically involves cyclization of substituted benzazepine precursors using catalysts like palladium or copper under reflux conditions. Methoxy groups can be introduced via nucleophilic substitution or methoxylation of intermediates. For example, highlights structural analogs synthesized through carbamate ester intermediates, suggesting the use of benzyl-protecting groups and deprotection steps .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield.

Q. Which spectroscopic techniques are most effective for characterizing 1H-1-Benzazepine,3-methoxy-?

- Methodology :

- NMR : ¹H/¹³C NMR resolves methoxy protons (δ 3.2–3.5 ppm) and benzazepine ring protons (δ 6.5–7.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., molecular ion peaks at m/z 235–280 for analogs in –22).

- IR : Detects C-O (methoxy) stretches at 1100–1250 cm⁻¹ .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

- Methodology :

- Store in airtight containers at ≤30°C, protected from light and moisture (based on stability guidelines in and ).

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via HPLC .

Advanced Research Questions

Q. How can impurity profiles of 1H-1-Benzazepine,3-methoxy- be systematically analyzed?

- Methodology :

- Use reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Mobile phase: Acetonitrile/water (gradient elution, 0.1% TFA). Detect impurities at 220–254 nm (UV). Relative retention times for impurities are critical (e.g., 0.5–2.1 RRT as in ) .

- Quantify impurities using area normalization or external standards. Limit total impurities to ≤2.0% (pharmacopeial standards).

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding to GPCRs (common targets for benzazepines). Validate with crystallographic data from analogs (e.g., ’s carbamate derivatives).

- QSAR Studies : Correlate methoxy substitution patterns with activity using descriptors like logP and polar surface area .

Q. How can metabolic pathways of 1H-1-Benzazepine,3-methoxy- be studied in vitro?

- Methodology :

- Incubate with liver microsomes (human/rat) and NADPH. Quench reactions with acetonitrile. Analyze metabolites via LC-MS/MS.

- Identify phase I metabolites (e.g., demethylation of methoxy groups) and phase II conjugates (glucuronidation) using fragmentation patterns (e.g., m/z shifts observed in for phenolic analogs) .

Notes

- Safety : Use PPE (P95 respirators, nitrile gloves) when handling due to potential carcinogenicity (IARC/OSHA warnings in ) .

- Advanced Synthesis : Explore enantioselective routes using chiral catalysts (e.g., Evans oxazaborolidines) to access stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.